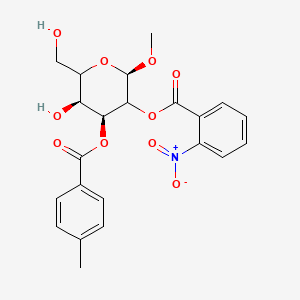

Galectin-3 antagonist 2

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H23NO10 |

|---|---|

Poids moléculaire |

461.4 g/mol |

Nom IUPAC |

[(2R,4S,5S)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 2-nitrobenzoate |

InChI |

InChI=1S/C22H23NO10/c1-12-7-9-13(10-8-12)20(26)32-18-17(25)16(11-24)31-22(30-2)19(18)33-21(27)14-5-3-4-6-15(14)23(28)29/h3-10,16-19,22,24-25H,11H2,1-2H3/t16?,17-,18-,19?,22+/m0/s1 |

Clé InChI |

CFXAQLIZQHBOAM-MOBPNBEHSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H](C(O[C@H](C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |

Origine du produit |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Galectin-3 Antagonist GB1211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a wide array of pathophysiological processes, including inflammation, fibrosis, and cancer.[1][2][3] Its multifaceted role in disease progression has established it as a compelling therapeutic target. This technical guide provides an in-depth overview of the synthesis and characterization of a potent and orally available Galectin-3 antagonist, GB1211, which has advanced into clinical trials for fibrotic diseases and cancer.[4][5][6]

Galectin-3 Signaling Pathways

Galectin-3 exerts its biological functions through interactions with a variety of cell surface glycoproteins and extracellular matrix components.[7] In fibrosis, for instance, Galectin-3 is known to potentiate Transforming Growth Factor-β (TGF-β) signaling, a key driver of tissue fibrosis.[8][9][10] It can facilitate the activation of fibroblasts and the deposition of extracellular matrix proteins. In the context of cancer, Galectin-3 is implicated in tumor cell adhesion, migration, angiogenesis, and evasion of the immune response.[3][11][12]

Synthesis of GB1211

The synthesis of GB1211, a thiodigalactoside (B104359) derivative, involves a multi-step chemical process. While the precise, proprietary synthesis steps for GB1211 are not fully detailed in the public domain, the general approach for creating similar 3,3'-disubstituted thiodigalactosides has been described.[5][6] The synthesis generally starts from a protected galactose derivative and involves key steps such as the introduction of a thiol group and subsequent coupling reactions to introduce the desired substituents at the 3 and 3' positions.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the development of a Galectin-3 antagonist like GB1211 encompasses synthesis, purification, and comprehensive characterization to determine its potency, selectivity, and drug-like properties.

Characterization of GB1211

Comprehensive characterization of a Galectin-3 antagonist is crucial to evaluate its potential as a therapeutic agent. This involves a battery of in vitro and in vivo assays to determine its binding affinity, selectivity, and functional effects.

Binding Affinity

The binding affinity of GB1211 for human and mouse Galectin-3 has been determined using various biophysical techniques. Fluorescence Polarization (FP) is a commonly employed method for determining the dissociation constant (Kd).[5][13]

| Compound | Target | Kd (μM) | Assay Method |

| GB1211 | Human Galectin-3 | 0.025 | Fluorescence Polarization |

| GB1211 | Mouse Galectin-3 | 0.77 | Fluorescence Polarization |

Table 1: Binding Affinity of GB1211 to Galectin-3.[4]

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay:

-

Reagents and Materials: Recombinant human Galectin-3, a fluorescently labeled carbohydrate ligand that binds to Galectin-3 (e.g., fluorescein-labeled lactose), and the test antagonist (GB1211).

-

Procedure:

-

A constant concentration of recombinant Galectin-3 and the fluorescently labeled ligand are incubated together.

-

Increasing concentrations of the antagonist are added to the mixture.

-

The antagonist competes with the fluorescent ligand for binding to Galectin-3, causing a decrease in the fluorescence polarization signal.

-

The polarization values are measured using a suitable plate reader.

-

-

Data Analysis: The IC50 value, the concentration of antagonist required to displace 50% of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a protein.

-

Procedure:

-

A solution of the antagonist is titrated into a solution containing Galectin-3 in the sample cell of the calorimeter.

-

The heat released or absorbed during the binding event is measured.

-

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

In Vitro and In Vivo Efficacy

The functional activity of GB1211 has been demonstrated in various preclinical models of fibrosis and cancer. For instance, studies have shown that GB1211 can reduce the expression of profibrotic genes in liver myofibroblasts and exhibit antifibrotic activity in mouse models of liver and lung fibrosis.[5][6] In oncology models, Galectin-3 inhibitors have been shown to reduce tumor growth and metastasis.[4][14]

Conclusion

GB1211 represents a significant advancement in the development of targeted therapies against Galectin-3. Its high affinity, selectivity, and oral bioavailability make it a promising candidate for the treatment of a range of diseases driven by Galectin-3 pathology. The synthesis and characterization methodologies outlined in this guide provide a framework for the discovery and development of novel Galectin-3 antagonists.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]

- 4. Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Action of Galectin-3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3), a unique chimera-type galectin, has emerged as a critical regulator in a multitude of pathophysiological processes, including inflammation, fibrosis, and cancer. Its multifaceted role in disease progression has established it as a promising therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of Galectin-3 antagonists, offering insights into their therapeutic potential. Gal-3 is a β-galactoside-binding lectin that can be found in the cytoplasm, nucleus, and extracellular space, underscoring its diverse biological functions[1]. Antagonists of Gal-3 are designed to inhibit its activity, thereby mitigating its pathological effects in a range of diseases.

The Central Mechanism: Inhibition of the Carbohydrate Recognition Domain (CRD)

The primary mechanism of action for the majority of Galectin-3 antagonists lies in the competitive inhibition of its carbohydrate recognition domain (CRD). The CRD is essential for Gal-3's ability to bind to β-galactoside-containing glycans on the surface of cells and within the extracellular matrix[2]. By blocking this domain, antagonists prevent Gal-3 from interacting with its natural ligands, which include a wide array of glycoproteins and glycolipids[2]. This disruption of binding is the foundational step in the therapeutic effect of these inhibitors.

Gal-3 antagonists can be broadly categorized into several classes, including small molecules, modified natural polysaccharides like citrus pectin, and monoclonal antibodies[2][3]. Regardless of their classification, their principal function is to occupy the CRD, thereby preventing the downstream signaling events orchestrated by Gal-3.

Downstream Consequences of Galectin-3 Inhibition

The inhibition of Gal-3's CRD triggers a cascade of effects that counter the protein's pro-disease functions. These consequences are observed across various cellular and physiological processes.

Modulation of Inflammatory Responses

Galectin-3 is a key player in both acute and chronic inflammation. It functions by recruiting and activating various immune cells, including macrophages, neutrophils, and mast cells[4]. Gal-3 antagonists can modulate these inflammatory responses. By blocking Gal-3, these inhibitors can reduce the migration and activation of inflammatory cells, leading to a decrease in the production of pro-inflammatory cytokines[4]. This anti-inflammatory effect is a cornerstone of their therapeutic potential in a variety of inflammatory and autoimmune diseases[2].

Attenuation of Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix proteins, is a hallmark of many chronic diseases affecting organs such as the liver, lungs, kidneys, and heart[4]. Galectin-3 is a potent pro-fibrotic factor that promotes the activation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen deposition[4][5]. Gal-3 antagonists interfere with this process by inhibiting fibroblast activation and collagen production, thereby mitigating the progression of fibrosis[4]. Preclinical studies have demonstrated the efficacy of Gal-3 inhibitors in reducing fibrosis in various organ systems[4][6].

Inhibition of Cancer Progression

Galectin-3 plays a multifaceted role in cancer, contributing to tumor growth, angiogenesis, metastasis, and immune evasion[3][7][8].

-

Tumor Growth and Survival: Intracellularly, Gal-3 can interact with proteins like Bcl-2 to inhibit apoptosis[9]. Extracellularly, it can promote cell proliferation by clustering and activating signaling receptors on the cell surface[7]. Gal-3 antagonists can counteract these effects, leading to decreased tumor cell viability[10].

-

Angiogenesis: Gal-3 promotes the formation of new blood vessels, a process crucial for tumor growth[7][11]. By inhibiting Gal-3, antagonists can disrupt this process and limit the tumor's nutrient supply[4][11].

-

Metastasis: Gal-3 facilitates cancer cell adhesion, invasion, and migration, key steps in the metastatic cascade[7]. Antagonists that block Gal-3 can therefore inhibit the spread of cancer to distant organs[4].

-

Immune Evasion: Gal-3 can suppress the anti-tumor immune response by inducing T-cell apoptosis and promoting an immunosuppressive tumor microenvironment[9][11]. By inhibiting Gal-3, antagonists can enhance the immune system's ability to recognize and eliminate cancer cells, making them promising candidates for combination therapy with immunotherapies like checkpoint inhibitors[11][12].

Key Signaling Pathways Modulated by Galectin-3 Antagonists

Galectin-3 influences a variety of intracellular signaling pathways. Consequently, its antagonists can modulate these pathways to exert their therapeutic effects.

Ras/Raf/MEK/ERK Pathway

Galectin-3 can act as a scaffolding protein, facilitating the spatial organization of signaling molecules like K-Ras[7]. This can lead to the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival[7]. Gal-3 antagonists, by preventing this scaffolding function, can downregulate this pathway.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade for cell growth and survival that can be influenced by Galectin-3[1][9]. By interacting with upstream regulators, Gal-3 can promote the activation of this pathway. Gal-3 antagonists can therefore lead to its downregulation.

Inhibition of the PI3K/Akt Signaling Pathway.

Wnt/β-catenin Pathway

Galectin-3 has also been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in development and cancer[13]. It can regulate the activity of GSK-3β and the nuclear accumulation of β-catenin[13]. By inhibiting Gal-3, antagonists can interfere with this signaling cascade.

Modulation of the Wnt/β-catenin Signaling Pathway.

Quantitative Data on Galectin-3 Antagonists

The development of potent and selective Galectin-3 antagonists is an active area of research. The following table summarizes publicly available binding affinity data for select antagonists.

| Antagonist | Target | Assay Type | Binding Affinity (Kd) | Reference |

| TD139 (GB0139) | Galectin-3 | Not Specified | 68 nM | [3] |

| Inhibitor 1 | Galectin-3 CRD | Fluorescence Anisotropy | 2 nM | [14] |

| Inhibitor 2 | Galectin-3 CRD | Fluorescence Anisotropy | 37 nM | [14] |

| Inhibitor 3 | Galectin-3 CRD | Fluorescence Anisotropy | 36 nM | [14] |

| GB1211 | Galectin-3 | Not Specified | 25 nM | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of Galectin-3 antagonists are often proprietary to the developing institutions. However, a general workflow for evaluating a novel Gal-3 antagonist would typically involve the following experimental stages:

General Experimental Workflow for Galectin-3 Antagonist Evaluation.

1. In Vitro Characterization:

-

Binding Affinity and Selectivity: Techniques such as Fluorescence Anisotropy (FA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are employed to determine the binding affinity (Kd) of the antagonist to Gal-3 and its selectivity over other galectins[14].

-

Cell-Based Functional Assays: The antagonist's effect on Gal-3-mediated cellular processes is assessed. This includes assays for cell migration, invasion, proliferation, and apoptosis in relevant cell lines[10]. For example, a transwell migration assay could be used to measure the ability of the antagonist to inhibit cancer cell migration towards a chemoattractant.

2. In Vivo Evaluation:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Animal models are used to study the absorption, distribution, metabolism, and excretion (ADME) of the antagonist. PD studies would assess the extent and duration of Gal-3 inhibition in vivo.

-

Efficacy in Disease Models: The therapeutic potential of the antagonist is evaluated in animal models of specific diseases, such as chemically-induced fibrosis models or cancer xenograft models[6][11]. Key endpoints would include reduction in fibrotic markers or tumor growth inhibition.

-

Toxicology Studies: Comprehensive safety and toxicology studies are conducted to identify any potential adverse effects of the antagonist.

Conclusion

Galectin-3 antagonists represent a promising therapeutic strategy for a wide range of diseases characterized by inflammation, fibrosis, and malignancy. Their core mechanism of action, centered on the inhibition of the carbohydrate recognition domain, effectively disrupts the pro-disease functions of Galectin-3. By modulating key signaling pathways, these antagonists can attenuate pathological processes and restore cellular homeostasis. The continued development of potent and selective Galectin-3 inhibitors holds significant promise for addressing unmet medical needs in numerous challenging diseases.

References

- 1. scbt.com [scbt.com]

- 2. What are GAL3 antagonists and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 4. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Selective Galectin-3 Antagonists Are Cytotoxic to Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

A Technical Deep Dive into the Binding Affinity and Kinetics of Galectin-3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Galectin-3 (Gal-3) antagonists, with a specific focus on available data for a notable inhibitor, and the methodologies employed to determine these crucial parameters. Galectin-3, a β-galactoside-binding lectin, is a key regulator in a multitude of physiological and pathological processes, including inflammation, fibrosis, and cancer progression.[1][2] Its multifaceted role has made it a compelling target for therapeutic intervention. Understanding the binding affinity and kinetics of its antagonists is paramount for the development of effective and specific inhibitors.

Quantitative Analysis of Galectin-3 Antagonist Binding Affinity

The binding affinity of an antagonist to its target is a critical determinant of its potency and efficacy. This is typically quantified by the dissociation constant (Kd), with lower Kd values indicating a stronger binding interaction. The following table summarizes the reported binding affinities for a set of small-molecule Galectin-3 inhibitors, providing a comparative landscape of their potency.

| Inhibitor | Dissociation Constant (Kd) | IC50 | Notes |

| Inhibitor 1 | 2 nM | 4 µM | Exhibits the highest affinity among the three compared inhibitors. |

| Inhibitor 2 | 37 nM | 8 µM | Shows strong, low nanomolar binding to the Galectin-3 carbohydrate recognition domain (CRD).[3] |

| Inhibitor 3 | 36 nM | 10 µM | Possesses a binding affinity comparable to Inhibitor 2.[3] |

These data are derived from a fluorescence anisotropy-based assay and highlight the potent interaction of these inhibitors with the Galectin-3 CRD.[3] It is important to note that while Kd provides a measure of affinity at equilibrium, it does not describe the rates of association or dissociation.

Experimental Protocols for Determining Binding Affinity and Kinetics

A variety of biophysical techniques are employed to characterize the interaction between Galectin-3 and its antagonists. The choice of method often depends on the specific information required, such as equilibrium binding constants, kinetic rate constants, or thermodynamic parameters.

Fluorescence Anisotropy is a solution-based technique used to measure the binding of a small, fluorescently labeled molecule (the probe) to a larger protein. The binding event results in a slower tumbling rate of the fluorescent probe, leading to an increase in the measured anisotropy.

Experimental Workflow:

-

Probe Selection: A fluorescently labeled ligand with known affinity for Galectin-3 is chosen.

-

Assay Setup: A constant concentration of the fluorescent probe and Galectin-3 are incubated together.

-

Competitive Binding: Increasing concentrations of the unlabeled antagonist (e.g., Inhibitor 2) are added to the mixture.

-

Measurement: The fluorescence anisotropy is measured at each antagonist concentration.

-

Data Analysis: The decrease in anisotropy is plotted against the antagonist concentration, and the data is fitted to a competitive binding model to determine the IC50, from which the Ki (and subsequently Kd) can be calculated.

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. It provides both equilibrium and kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd).

Experimental Workflow:

-

Immobilization: Recombinant Galectin-3 is immobilized onto a sensor chip.

-

Analyte Injection: A solution containing the antagonist at a specific concentration is flowed over the sensor surface, allowing for association.

-

Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the antagonist from Galectin-3.

-

Regeneration: A regeneration solution is used to remove any remaining bound antagonist from the sensor surface.

-

Data Analysis: The resulting sensorgram, which plots the response units over time, is analyzed to determine the ka, kd, and Kd (Kd = kd/ka).

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka = 1/Kd), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow:

-

Sample Preparation: Galectin-3 is placed in the sample cell, and the antagonist is loaded into the injection syringe.

-

Titration: Small aliquots of the antagonist are injected into the Galectin-3 solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the antagonist to Galectin-3. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Galectin-3 Signaling Pathways

Galectin-3 exerts its biological functions through a complex network of intracellular and extracellular signaling pathways.[4][5] Antagonists that block the binding of Galectin-3 to its various ligands can modulate these pathways, thereby impacting cellular processes such as proliferation, adhesion, and apoptosis.[6]

Extracellularly, Galectin-3 can cross-link cell surface glycoproteins and glycolipids, forming a "galectin lattice" that modulates the activity of various receptors, including receptor tyrosine kinases (RTKs) and integrins.[1] Intracellularly, Galectin-3 can influence signaling cascades such as the Ras/Raf/MEK/ERK and Wnt/β-catenin pathways.[5][7]

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Caption: Simplified Galectin-3 Signaling Pathways.

References

- 1. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Galectin-3 - Wikipedia [en.wikipedia.org]

- 5. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Role of Galectin-3 in Alzheimer's Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical player in the complex pathogenesis of Alzheimer's disease (AD). Primarily expressed by activated microglia in the brain, Gal-3 is intricately involved in the neuroinflammatory cascade, a hallmark of AD.[1][2][3] This technical guide provides an in-depth examination of the role of Gal-3 in AD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. The evidence presented herein underscores the potential of Gal-3 as a diagnostic biomarker and a therapeutic target for novel drug development strategies in Alzheimer's disease.

Quantitative Data on Galectin-3 in Alzheimer's Disease

The upregulation of Galectin-3 is a consistent finding in both clinical and preclinical studies of Alzheimer's disease. Quantitative analyses have demonstrated significantly elevated levels of Gal-3 in the brain tissue and cerebrospinal fluid (CSF) of AD patients compared to healthy controls.[4][5] Animal models of AD, such as the 5xFAD mouse, also exhibit a marked increase in Gal-3 expression, which correlates with disease progression.[1][2]

Table 1: Galectin-3 Levels in Human Alzheimer's Disease Patients

| Sample Type | Patient Group | Galectin-3 Concentration | Fold Change/Significance | Reference |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease (n=119) | Elevated | p < 0.05 vs. Controls (n=36) | [4][5] |

| Neocortical Tissue | Early-Onset Alzheimer's Disease | Significantly Higher | p < 0.05 vs. Controls | [4][5] |

| Hippocampal Tissue | Early-Onset Alzheimer's Disease | Significantly Higher | p < 0.05 vs. Controls | [4][5] |

| Serum | Alzheimer's Disease (n=57) | Higher | p = 0.003 vs. Controls (n=61) |

Table 2: Galectin-3 in Preclinical Models of Alzheimer's Disease (5xFAD Mice)

| Sample Type | Age of Mice | Observation | Significance | Reference |

| Brain Tissue | - | Highly upregulated | - | [1][2] |

| Brain Tissue | - | Gal-3 deletion reduces Aβ plaque burden | - | [1][2] |

| Brain Tissue | - | Gal-3 deletion improves cognitive behavior | - | [1][2] |

Core Signaling Pathways Involving Galectin-3 in Alzheimer's Disease

Galectin-3 exerts its pathogenic effects in Alzheimer's disease primarily through its interaction with key microglial receptors, namely Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) and Toll-like Receptor 4 (TLR4). These interactions trigger downstream signaling cascades that promote neuroinflammation and contribute to neuronal damage.

Galectin-3 and TREM2 Signaling

Galectin-3 has been identified as an endogenous ligand for TREM2.[1][2] The binding of Gal-3 to TREM2 on the surface of microglia activates the downstream signaling partner, DAP12, initiating a cascade that is implicated in the microglial response to amyloid-beta (Aβ) plaques. While TREM2 signaling is generally considered protective, its interaction with the pro-inflammatory Gal-3 may modulate its function in the context of AD.

Galectin-3 and TLR4 Signaling

Galectin-3 also functions as an endogenous ligand for TLR4, a key pattern recognition receptor involved in the innate immune response.[6] The binding of Gal-3 to TLR4 on microglia activates the MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines, exacerbating the neuroinflammatory environment in the AD brain.[3]

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of Galectin-3 in the context of Alzheimer's disease.

Quantification of Galectin-3

ELISA is a widely used method for quantifying Galectin-3 levels in biological fluids such as serum, plasma, and CSF.

-

Principle: A sandwich ELISA format is typically used, where a capture antibody specific for Galectin-3 is coated onto a microplate. The sample is added, and any Galectin-3 present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the resulting colorimetric signal is proportional to the amount of Galectin-3 in the sample.

-

Protocol Outline:

-

Coat a 96-well microplate with a capture antibody against human Galectin-3.

-

Block non-specific binding sites.

-

Add standards and samples to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for Galectin-3 and incubate.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add a TMB substrate solution and incubate in the dark.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of Galectin-3 in the samples.

-

Western blotting is used to detect and semi-quantify Galectin-3 protein in tissue lysates.

-

Principle: Proteins from tissue homogenates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific for Galectin-3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added to produce a detectable signal.

-

Protocol Outline:

-

Homogenize brain tissue samples in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against Galectin-3.

-

Wash the membrane.

-

Incubate the membrane with an HRP-conjugated secondary antibody.

-

Wash the membrane.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify band intensity, normalizing to a loading control like β-actin or GAPDH.

-

Localization of Galectin-3

IHC is used to visualize the distribution and localization of Galectin-3 within brain tissue sections.

-

Principle: A primary antibody against Galectin-3 is applied to a tissue section, followed by a secondary antibody conjugated to an enzyme or a fluorophore. This allows for the visualization of Galectin-3 in specific cell types and its association with pathological structures like amyloid plaques.

-

Protocol Outline:

-

Fix brain tissue in 4% paraformaldehyde and embed in paraffin (B1166041) or prepare frozen sections.

-

Cut tissue sections and mount them on slides.

-

Deparaffinize and rehydrate paraffin-embedded sections.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate sections with a primary antibody against Galectin-3.

-

Wash the sections.

-

Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex, or a fluorescently labeled secondary antibody.

-

Wash the sections.

-

For chromogenic detection, add a substrate like DAB. For fluorescent detection, mount with a DAPI-containing medium.

-

Counterstain with hematoxylin (B73222) (for chromogenic detection).

-

Dehydrate, clear, and coverslip the slides.

-

Image the sections using a light or fluorescence microscope.

-

In Vivo and In Vitro Models

The 5xFAD transgenic mouse model is a widely used animal model for studying the amyloid pathology of Alzheimer's disease.[7][8][9][10] These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations, leading to accelerated amyloid plaque deposition.[7][8][9][10] This model is invaluable for investigating the role of Galectin-3 in the context of Aβ pathology and for testing the efficacy of Gal-3-targeting therapeutics.

Primary microglial cultures are essential for in vitro studies of Galectin-3 function. These cells can be isolated from the brains of neonatal mice or rats and can be stimulated with substances like lipopolysaccharide (LPS) or fibrillar Aβ to induce an inflammatory response and Galectin-3 expression.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the role of Galectin-3 in Alzheimer's disease.

Conclusion

The accumulating evidence strongly supports a pivotal role for Galectin-3 in the pathogenesis of Alzheimer's disease. Its upregulation in affected brain regions, its involvement in key neuroinflammatory signaling pathways, and the promising results from preclinical studies using Gal-3 inhibitors highlight its significance. This technical guide provides a foundational understanding for researchers and drug development professionals, paving the way for further investigation into Galectin-3 as a biomarker and a therapeutic target in the fight against Alzheimer's disease.

References

- 1. Galectin-3, a novel endogenous TREM2 ligand, detrimentally regulates inflammatory response in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectin-3, a novel endogenous TREM2 ligand, detrimentally regulates inflammatory response in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galectin-3 regulates microglial activation and promotes inflammation through TLR4/MyD88/NF-kB in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galectin-3 is elevated in CSF and is associated with Aβ deposits and tau aggregates in brain tissue in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microglia-Secreted Galectin-3 Acts as a Toll-like Receptor 4 Ligand and Contributes to Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]

- 8. criver.com [criver.com]

- 9. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]

- 10. Frontiers | The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier [frontiersin.org]

The Disruption of Cellular Orchestration: A Technical Guide to the Effects of Galectin-3 Antagonists on Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical player in a diverse array of pathophysiological processes, including cancer progression, fibrosis, and inflammation. Its multifaceted roles are intimately linked to its ability to modulate a variety of intracellular signaling pathways. Consequently, the development of Galectin-3 antagonists has garnered significant attention as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effects of Galectin-3 antagonists on key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Concept: The Mechanism of Galectin-3 Antagonism

Galectin-3 exerts its influence by binding to glycans on the surface of various cell receptors, leading to receptor clustering, altered receptor lattice formation, and subsequent modulation of downstream signaling cascades. Galectin-3 antagonists function by competitively inhibiting this binding, thereby preventing the galectin-mediated alterations in cell signaling. These antagonists range from carbohydrate-based molecules to novel non-carbohydrate small molecules.

Data Presentation: Quantitative Effects of Galectin-3 Antagonists

The efficacy of Galectin-3 antagonists is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data on the inhibitory activities of several Galectin-3 antagonists.

| Antagonist | Cell Line | Assay Type | IC50 | Reference |

| K2 | MDA-MB-231 (Breast Cancer) | Cell Adhesion | ~1 µM | [1] |

| PANC-1 (Pancreatic Cancer) | Cell Adhesion | ~1 µM | [1] | |

| L2 | MDA-MB-231 (Breast Cancer) | Cell Adhesion | ~5 µM | [1] |

| PANC-1 (Pancreatic Cancer) | Cell Adhesion | ~5 µM | [1] | |

| RG-I-4 | HT-29 (Colon Cancer) | Cell Adhesion | 0.02 µg/ml | [2] |

| MCP | HT-29 (Colon Cancer) | Cell Adhesion | 0.3 µg/ml | [2] |

| Potato Galactan | HT-29 (Colon Cancer) | Cell Adhesion | 10.3 µg/ml | [2] |

| Lactose | HT-29 (Colon Cancer) | Cell Adhesion | 5.1 µg/ml | [2] |

| Inhibitor 1 | JIMT-1 (Breast Cancer) | Galectin-3 Accumulation | 73 ± 35 nM (24h pre-incubation) | [3] |

| Inhibitor 2 | JIMT-1 (Breast Cancer) | Galectin-3 Accumulation | 54 ± 20 nM (24h pre-incubation) | [3] |

| Antagonist | Binding Target | Assay Type | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| Belapectin (GR-MD-02) | Galectin-3 | Not Specified | Ki of 2.8 μM | [2] |

| GB1107 | Human Galectin-3 | Not Specified | Kd of 37 nM | [4] |

| Inhibitor 1 | Galectin-3 CRD | Fluorescence Anisotropy | Kd of 2 nM | [3] |

| Inhibitor 2 | Galectin-3 CRD | Fluorescence Anisotropy | Kd of 37 nM | [3] |

| Inhibitor 3 | Galectin-3 CRD | Fluorescence Anisotropy | Kd of 36 nM | [3] |

Impact on Key Signaling Pathways

Galectin-3 antagonists have been shown to significantly impact several critical signaling pathways implicated in disease progression.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Galectin-3 can promote the activation of this pathway, and its inhibition can lead to decreased cell survival and proliferation.

Caption: PI3K/AKT signaling pathway and the inhibitory effect of a Galectin-3 antagonist.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Galectin-3 has been shown to promote the nuclear translocation of β-catenin, a key event in Wnt pathway activation.

Caption: Wnt/β-catenin signaling and the inhibitory role of a Galectin-3 antagonist.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. Galectin-3 can modulate Notch signaling, and its inhibition can restore normal cellular differentiation processes.

Caption: Notch signaling pathway and the modulatory effect of a Galectin-3 antagonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust investigation of Galectin-3 antagonist effects.

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol details the detection of phosphorylated AKT (p-AKT) as a marker for PI3K/AKT pathway activation.

Caption: A typical workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with various concentrations of the Galectin-3 antagonist for a specified time. Include vehicle-only and untreated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize p-AKT levels to total AKT and a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Methodology:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid.

-

Treatment: After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a) in the presence or absence of varying concentrations of the Galectin-3 antagonist.

-

Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a fold change relative to the control.

Co-Immunoprecipitation (Co-IP) to Detect Galectin-3 Protein Interactions

This protocol is used to identify and confirm interactions between Galectin-3 and its binding partners within a signaling pathway.

Methodology:

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: (Optional) Incubate the lysate with control IgG and protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., Galectin-3 or its putative binding partner) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its suspected interacting partner.

Conclusion

The inhibition of Galectin-3 presents a compelling therapeutic avenue for a multitude of diseases. A thorough understanding of the molecular mechanisms through which Galectin-3 antagonists exert their effects on cellular signaling is paramount for the rational design and development of novel therapeutics. This guide provides a foundational framework for researchers and drug development professionals to investigate and characterize the impact of Galectin-3 inhibition on key signaling pathways, ultimately contributing to the advancement of targeted therapies.

References

An In-depth Technical Guide to the Binding of a Potent Antagonist to Galectin-3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Galectin-3 antagonist 2" does not correspond to a universally recognized or consistently cited specific molecule in the scientific literature. Therefore, this guide will focus on a well-characterized and potent Galectin-3 antagonist, TD139 , as a representative example to illustrate the principles of antagonist binding and characterization. TD139 has been investigated in clinical trials and its interaction with Galectin-3 is well-documented.

Introduction to Galectin-3

Galectin-3 (Gal-3) is a unique member of the galectin family of β-galactoside-binding lectins, distinguished by its chimeric structure. It consists of a C-terminal carbohydrate-recognition domain (CRD) and an N-terminal domain rich in proline and glycine (B1666218) repeats.[1] This structure allows for oligomerization, which is crucial for its function.[1] Gal-3 is involved in a myriad of biological processes, including cell adhesion, proliferation, apoptosis, and inflammation.[2][3] Its overexpression is implicated in various pathologies such as cancer, fibrosis, and cardiovascular diseases, making it a significant therapeutic target.[4][5] Gal-3 exerts its functions by binding to glycoconjugates on the cell surface and in the extracellular matrix through its CRD.[6]

Galectin-3 Antagonist: TD139

TD139 is a potent, small-molecule inhibitor of Galectin-3. It is a thiodigalactoside (B104359) derivative that exhibits high affinity and selectivity for Gal-3.[7] By binding to the CRD of Gal-3, TD139 competitively inhibits the interaction of Gal-3 with its natural ligands, thereby blocking its pathological functions.[8]

Binding Site of TD139 on Galectin-3

Structural studies, primarily X-ray crystallography, have elucidated the precise binding site of TD139 on the Galectin-3 CRD. TD139 binds to the canonical carbohydrate-binding groove on the S-face of the CRD.[9][10] This binding pocket is a shallow groove formed by several β-strands.[11]

The interaction is characterized by a network of hydrogen bonds and van der Waals forces between the antagonist and key amino acid residues within the binding site. The galactose moieties of TD139 form crucial hydrogen bonds with residues such as His158, Arg162, Asn174, and Glu184. A key interaction involves a CH-π stacking interaction between a galactose ring of the ligand and the indole (B1671886) ring of Trp181, a highly conserved residue in the galectin family.[7][12] The modifications on the thiodigalactoside scaffold of TD139 make additional favorable contacts within the binding site, contributing to its high affinity and selectivity.

Quantitative Binding Data

The binding affinity of TD139 for Galectin-3 has been determined using various biophysical techniques. The data is summarized in the table below.

| Parameter | Value | Method | Reference |

| Kd | 14 nM | Fluorescence Polarization (FP) | [7] |

| Kd | 10 nM (for Gal-1) | Fluorescence Polarization (FP) | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the binding of antagonists like TD139 to Galectin-3 are provided below.

X-ray Crystallography

This technique provides atomic-level detail of the antagonist-protein complex.

Protocol:

-

Protein Expression and Purification: The Galectin-3 CRD is expressed in E. coli and purified using affinity chromatography (e.g., lactose-based affinity column).

-

Crystallization: The purified Gal-3 CRD is co-crystallized with the antagonist (TD139) by vapor diffusion (hanging or sitting drop method) using a solution containing a precipitant (e.g., polyethylene (B3416737) glycol).

-

Data Collection: The resulting crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and the atomic model of the Gal-3-antagonist complex is built and refined.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to measure binding affinities.

Protocol:

-

Fluorescent Probe: A fluorescently labeled carbohydrate ligand that binds to Gal-3 is used as a probe.

-

Competition Assay: A constant concentration of Gal-3 and the fluorescent probe are incubated together. The antagonist (TD139) is then titrated into the solution.

-

Measurement: The fluorescence polarization of the solution is measured at each antagonist concentration. As the antagonist displaces the fluorescent probe from Gal-3, the polarization value decreases.

-

Data Analysis: The data is fitted to a competitive binding equation to determine the IC50, which can then be converted to a Ki or Kd value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of thermodynamic parameters.

Protocol:

-

Sample Preparation: Purified Gal-3 is placed in the sample cell of the calorimeter, and the antagonist (TD139) is loaded into the injection syringe.

-

Titration: The antagonist is injected into the Gal-3 solution in small aliquots.

-

Heat Measurement: The heat released or absorbed during the binding reaction is measured after each injection.

-

Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Protocol:

-

Immobilization: Galectin-3 is immobilized on the surface of a sensor chip.

-

Binding: A solution containing the antagonist (TD139) at various concentrations is flowed over the sensor surface.

-

Detection: The binding of the antagonist to the immobilized Gal-3 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the dissociation constant (Kd) is calculated (Kd = koff/kon).

Galectin-3 Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving Galectin-3 that are inhibited by antagonists, as well as a typical experimental workflow for characterizing these antagonists.

Galectin-3 Mediated Signaling

Caption: Galectin-3 signaling pathway and its inhibition by an antagonist.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for the characterization of a Galectin-3 antagonist.

Conclusion

The identification and characterization of the binding site of potent antagonists like TD139 on Galectin-3 are crucial for the development of novel therapeutics. The detailed understanding of the molecular interactions, quantified by various biophysical methods, provides a solid foundation for structure-based drug design and optimization. The experimental protocols outlined in this guide represent the standard methodologies employed in the field to rigorously assess the efficacy and mechanism of action of Galectin-3 inhibitors. The continued exploration of these antagonists holds significant promise for the treatment of a wide range of diseases driven by Galectin-3 dysregulation.

References

- 1. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are GAL3 antagonists and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. pubs.acs.org [pubs.acs.org]

The Critical Role of Solubility and Stability in the Development of Galectin-3 Antagonists

A Technical Guide for Researchers and Drug Development Professionals

The therapeutic potential of targeting Galectin-3 in a variety of diseases, including fibrosis and cancer, has led to a surge in the development of specific antagonists. However, the successful translation of these promising molecules from the laboratory to the clinic hinges on a thorough understanding and optimization of their physicochemical properties, primarily solubility and stability. This technical guide provides an in-depth overview of the core solubility and stability studies essential for the preclinical and clinical development of Galectin-3 antagonists, using the orally bioavailable inhibitor GB1211 as a pertinent example.

Understanding the Importance of Solubility and Stability

A Galectin-3 antagonist must reach its target in sufficient concentration and in its active form to exert its therapeutic effect. Poor aqueous solubility can severely limit oral bioavailability, leading to suboptimal therapeutic exposure and variability in patient response. Instability, on the other hand, can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts. Therefore, comprehensive solubility and stability profiling is a cornerstone of any successful drug development program.

Quantitative Data Summary

The following tables summarize typical quantitative data that should be generated during the solubility and stability assessment of a Galectin-3 antagonist. While specific data for a proprietary compound like GB1211 is not publicly available, these tables represent the essential datasets required.

Table 1: Equilibrium Solubility of a Lead Galectin-3 Antagonist

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 50 | Shake-Flask |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150 | Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 25 | Shake-Flask |

| 0.1 N HCl | 1.0 | 25 | 200 | Shake-Flask |

| Water | 7.0 | 25 | 45 | Shake-Flask |

Table 2: Kinetic Solubility of a Lead Galectin-3 Antagonist in Aqueous Buffer

| Parameter | Value | Method |

| Kinetic Solubility in PBS | 75 µM | Turbidimetric Assay |

| DMSO Stock Concentration | 10 mM | - |

| Final DMSO in Assay | 0.5% | - |

Table 3: Stability of a Lead Galectin-3 Antagonist in Solution

| Condition | Time (hours) | % Remaining | Method |

| PBS, pH 7.4, 37°C | 0 | 100 | HPLC |

| 24 | 98.5 | HPLC | |

| 48 | 97.2 | HPLC | |

| Human Plasma, 37°C | 0 | 100 | HPLC |

| 4 | 92.1 | HPLC | |

| 24 | 75.8 | HPLC | |

| Acidic (pH 1.2), 37°C | 2 | 99.1 | HPLC |

| Basic (pH 9.0), 37°C | 2 | 85.4 | HPLC |

| Oxidative (3% H₂O₂), 25°C | 2 | 65.7 | HPLC |

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable and reproducible data. The following sections outline the methodologies for the key experiments cited above.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the maximum concentration of the Galectin-3 antagonist that can be dissolved in a specific solvent at equilibrium.

Materials:

-

Galectin-3 antagonist (solid powder)

-

Selected solvents (e.g., PBS pH 7.4, SGF, SIF)

-

Scintillation vials or glass flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector for quantification

Procedure:

-

Add an excess amount of the solid Galectin-3 antagonist to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved antagonist using a validated HPLC method.

Kinetic Solubility Assessment

This method provides a rapid assessment of a compound's solubility from a DMSO stock solution into an aqueous buffer, mimicking conditions often used in in vitro biological assays.[2]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

Galectin-3 antagonist dissolved in 100% DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well plate (UV-transparent if using a plate reader)

-

Plate reader capable of measuring turbidity (optional)

Procedure:

-

Prepare a serial dilution of the DMSO stock solution in DMSO.

-

Add a small, fixed volume of each DMSO concentration to a larger, fixed volume of the aqueous buffer in the wells of a 96-well plate. This creates a range of final compound concentrations with a constant final DMSO percentage (typically ≤1%).

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Visually inspect each well for signs of precipitation.

-

(Optional) Quantify precipitation by measuring the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.

-

The highest concentration that remains clear is determined as the approximate kinetic solubility.

Chemical Stability Assessment by HPLC

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound over time.[3][4][5]

Objective: To evaluate the chemical stability of the Galectin-3 antagonist in various solutions and under stress conditions.

Materials:

-

Galectin-3 antagonist solution at a known concentration in the desired buffer (e.g., PBS, plasma)

-

Incubator

-

HPLC system with a validated stability-indicating method

-

pH meter

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Solution Stability:

-

Prepare a solution of the antagonist in the test buffer (e.g., PBS, pH 7.4).

-

Incubate the solution at a specified temperature (e.g., 37°C).

-

At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

-

Analyze the sample by HPLC to determine the concentration of the remaining antagonist.

-

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Incubate the antagonist solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Oxidation: Treat the antagonist solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose a solid sample of the antagonist to elevated temperatures.

-

Photostability: Expose the antagonist solution and solid sample to UV and visible light.

-

Analyze all stressed samples by HPLC to assess the extent of degradation and the impurity profile.

-

Galectin-3 Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a Galectin-3 antagonist requires knowledge of the signaling pathways it modulates. Galectin-3 is a key player in fibrosis and cancer, often through its interaction with the TGF-β and Wnt/β-catenin signaling pathways.[1][6][7][8][9][10][11][12][13][14][15][16][17]

Galectin-3 in TGF-β Signaling and Fibrosis

Galectin-3 can potentiate TGF-β signaling, a key driver of fibrosis. It can bind to the TGF-β receptor and integrins, prolonging downstream signaling and promoting the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition.[7][8][13][15]

References

- 1. TGFβ regulates Galectin-3 expression through canonical Smad3 signaling pathway in nucleus pulposus cells: implications in intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. ijpsr.com [ijpsr.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Implication of galectin-3 in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galectin-3 - Wikipedia [en.wikipedia.org]

- 11. Galectin-3 mediates nuclear beta-catenin accumulation and Wnt signaling in human colon cancer cells by regulation of glycogen synthase kinase-3beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. atsjournals.org [atsjournals.org]

- 14. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Carbohydrate Recognition Domain of Galectin-3 as a Drug Target

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Galectin-3 (Gal-3) is a unique chimera-type galectin implicated in a multitude of pathophysiological processes, including fibrosis, cancer, inflammation, and cardiovascular diseases.[1][2] Its activity is largely mediated by its C-terminal carbohydrate recognition domain (CRD), which binds to β-galactoside-containing glycoconjugates on the cell surface and in the extracellular matrix.[3] This interaction triggers a cascade of downstream signaling events that drive disease progression. The pivotal role of the CRD in Gal-3's function makes it a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the Gal-3 CRD, its role in disease, the landscape of inhibitors developed to target it, and the key experimental methodologies used for their evaluation.

Introduction to Galectin-3

Galectin-3 is a pleiotropic protein with a wide range of biological functions depending on its location, which can be extracellular, cytoplasmic, or nuclear.[4][5] It is the only member of the chimera-type galectins in mammals.[3]

Structure of Galectin-3

Gal-3 is a ~31 kDa protein composed of two distinct domains: a C-terminal Carbohydrate Recognition Domain (CRD) and a unique N-terminal domain (NTD).[6] The NTD is an intrinsically disordered region responsible for the oligomerization of Gal-3, which is crucial for its ability to form lattices with glycoproteins on the cell surface.[6][7]

References

- 1. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectin-3 in Cardiovascular Diseases [mdpi.com]

- 3. The Many Roles of Galectin-3, a Multifaceted Molecule, in Innate Immune Responses against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulation of inflammation by galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of Potential Galectin-3 Inhibitors in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The intrinsically disordered N-terminal domain of galectin-3 dynamically mediates multisite self-association of the protein through fuzzy interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Galectin-3 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galectin-3 (Gal-3), a member of the β-galactoside-binding lectin family, is a key regulator in a multitude of physiological and pathological processes.[1][2] Its involvement in cell-cell adhesion, cell-matrix interactions, and signaling pathways has implicated it in diseases such as cancer and fibrosis.[1][2] Gal-3 is expressed in the nucleus, cytoplasm, and on the cell surface, and can also be secreted into the extracellular space.[1][3] Extracellularly, Gal-3 can crosslink cell surface glycoproteins, forming lattices that modulate receptor signaling and endocytosis.[4][5][6] This modulation of signaling pathways, such as the AKT and ERK pathways, can influence cell proliferation, invasion, and apoptosis.[7][8] Consequently, the development of Galectin-3 antagonists is a promising therapeutic strategy for various diseases.

These application notes provide detailed protocols for the in vitro characterization of Galectin-3 antagonists, including a competitive binding assay to determine the potency of antagonists in disrupting the interaction between Galectin-3 and its binding partners, and a cell-based functional assay to assess the antagonist's effect on cancer cell invasion.

Data Presentation

Table 1: Quantitative Analysis of Galectin-3 Antagonist Activity

| Assay Type | Antagonist ID | Target Concentration | Measurement | Result (e.g., IC50, % Inhibition) | Reference |

| Competitive Binding Assay | Antagonist X | 0.1 - 100 µM | IC50 | 15.2 µM | [9] |

| Cell Invasion Assay | Antagonist Y | 10 µM | % Invasion | 45% Inhibition | [7][8] |

| ERK/AKT Phosphorylation | Antagonist Z | 5 µM | p-ERK/Total ERK | 60% Reduction | [7] |

| In vivo Tumor Growth | GB1107 | 10 mg/kg | Tumor Volume | Significant Reduction | [10] |

Experimental Protocols

Galectin-3 Competitive Binding Assay (ELISA-based)

This assay quantitatively determines the ability of a test compound to inhibit the binding of Galectin-3 to a glycosylated protein, asialofetuin (ASF), which is a well-characterized ligand for galectins.[9]

Materials:

-

Recombinant Human Galectin-3

-

Asialofetuin (ASF)

-

96-well microtiter plates (high-binding)

-

Test antagonist compounds

-

Lactose (B1674315) (as a positive control inhibitor)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

PBS with 0.05% Tween-20 (PBST)

-

Anti-Galectin-3 antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well microtiter plate with 100 µL of ASF solution (5 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate three times with PBST. Block non-specific binding sites by adding 200 µL of 2% BSA in PBS to each well and incubate for 1-2 hours at room temperature.

-

Competition: Wash the plate three times with PBST. Prepare serial dilutions of the test antagonist and the positive control (lactose) in PBS. In a separate plate or tubes, pre-incubate a fixed concentration of recombinant Galectin-3 (e.g., 1 µg/mL) with the various concentrations of the antagonist or lactose for 30 minutes at room temperature.

-

Binding: Add 100 µL of the pre-incubated Galectin-3/antagonist mixture to the ASF-coated wells. Incubate for 1-2 hours at room temperature.

-

Detection: Wash the plate three times with PBST. Add 100 µL of diluted primary anti-Galectin-3 antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with PBST. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.

-

Measurement: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each antagonist concentration relative to the control (Galectin-3 without inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Matrigel Invasion Assay

This assay assesses the functional effect of a Galectin-3 antagonist on the invasive potential of cancer cells. Galectin-3 has been shown to promote cancer cell invasion.[7][8]

Materials:

-

MUC16-expressing cancer cell line (e.g., A2780c344, SKOV3c344)[8]

-

Matrigel invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with and without fetal bovine serum (FBS)

-

Test antagonist compounds

-

Calcein AM or DAPI stain

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Preparation: Culture the cancer cells to ~80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.

-

Chamber Rehydration: Rehydrate the Matrigel invasion chambers by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing the desired concentrations of the test antagonist. Remove the rehydration medium from the top chambers and seed 1 x 10⁵ cells in 500 µL of the cell/antagonist suspension into each top chamber.

-

Chemoattraction: Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the bottom chambers.

-

Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.

-

Cell Removal and Staining: After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a fluorescent dye such as Calcein AM or DAPI.

-

Quantification: Count the number of invading cells in several random fields of view for each membrane using a fluorescence microscope. Alternatively, the fluorescence can be quantified using a fluorescence plate reader.

-

Analysis: Calculate the percent inhibition of invasion for each antagonist concentration relative to the vehicle-treated control.

Visualizations

Caption: Galectin-3 signaling pathway and point of antagonist intervention.

Caption: Workflow for the Galectin-3 competitive binding ELISA.

Caption: Workflow for the cell-based Matrigel invasion assay.

References

- 1. Galectin-3 - Wikipedia [en.wikipedia.org]

- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Galectin-3: Integrator of Signaling via Hexosamine Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. preprints.org [preprints.org]

- 7. Targeting galectin-3 with a high-affinity antibody for inhibition of high-grade serous ovarian cancer and other MUC16/CA-125-expressing malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Galectin-3 Antagonist 2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a wide array of cellular processes, including cell growth, adhesion, apoptosis, and migration.[1] Its overexpression is associated with various pathologies such as cancer, fibrosis, and inflammation, making it a compelling therapeutic target.[2][3] Galectin-3 antagonists are molecules designed to inhibit Gal-3 activity, primarily by blocking its carbohydrate recognition domain (CRD), thereby preventing its interaction with glycoproteins and glycolipids on the cell surface and in the extracellular matrix.[2][4] This action can disrupt downstream signaling pathways involved in disease progression.[2]

This document provides detailed application notes and protocols for the use of Galectin-3 antagonist 2 , a small molecule inhibitor of Galectin-3, in cell culture experiments.[5][6] These guidelines are intended to assist researchers in designing and executing experiments to investigate the biological effects of Galectin-3 inhibition in various in vitro models.

Product Information and Handling

| Property | Details |

| Product Name | This compound |

| Synonyms | Galectin-3-IN-2 |

| Molecular Nature | Small molecule inhibitor |

| Mechanism of Action | Binds to the carbohydrate recognition domain (CRD) of Galectin-3, preventing its interaction with β-galactoside-containing glycoconjugates.[2][4] |

| Solubility | Soluble in DMSO. For other solvents, refer to the manufacturer's datasheet. |

| Storage | Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7][8] |

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

Example:

-

For a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO to get a 10 mM stock solution.

Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions

Dilute the stock solution in a complete cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound. The optimal concentration of the antagonist and incubation times should be determined empirically for each cell line and experimental setup.

Cell Viability and Proliferation Assay (MTT/WST-1 Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the antagonist. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Assay:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-